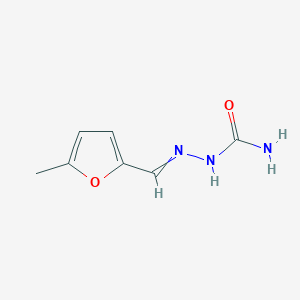
6,8-Difluoro-2-(m-tolyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Difluoro-2-(m-tolyl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative. This compound is notable for its unique structure, which includes two fluorine atoms at positions 6 and 8, a methyl group at the meta position of the phenyl ring, and a carboxylic acid group at position 4 of the quinoline ring. The presence of fluorine atoms in the quinoline ring enhances the compound’s biological activity and stability, making it a valuable molecule in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-2-(m-tolyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-fluoroaniline with ethyl acetoacetate followed by cyclization and subsequent functional group modifications can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as Suzuki-Miyaura coupling, which involves the use of boron reagents, can be employed for large-scale synthesis . The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to achieve efficient production.
化学反応の分析
Types of Reactions
6,8-Difluoro-2-(m-tolyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various halogenating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, enhancing the compound’s versatility .
科学的研究の応用
6,8-Difluoro-2-(m-tolyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a valuable tool for investigating cellular processes and enzyme interactions.
Industry: The compound’s stability and reactivity make it useful in the production of various industrial chemicals and materials
作用機序
The mechanism of action of 6,8-Difluoro-2-(m-tolyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes. For instance, it can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. The compound binds to the enzyme’s active site, preventing it from performing its function and thereby affecting cellular processes .
類似化合物との比較
Similar Compounds
Fluoroquinolones: These compounds also contain fluorine atoms and quinoline rings, but differ in their specific substituents and biological activities.
Other Fluorinated Quinolines: Compounds like 6-fluoroquinoline and 8-fluoroquinoline share structural similarities but have different functional groups and properties.
Uniqueness
6,8-Difluoro-2-(m-tolyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C17H11F2NO2 |
|---|---|
分子量 |
299.27 g/mol |
IUPAC名 |
6,8-difluoro-2-(3-methylphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H11F2NO2/c1-9-3-2-4-10(5-9)15-8-13(17(21)22)12-6-11(18)7-14(19)16(12)20-15/h2-8H,1H3,(H,21,22) |
InChIキー |
UQRPVRQQMWHONY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3F)F)C(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Methyl(phenylmethoxycarbonyl)amino]pent-4-enoic acid](/img/structure/B14787925.png)

![Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B14787932.png)
![[2-[(3,4-Dimethylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B14787938.png)

![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide](/img/structure/B14787956.png)
![5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide](/img/structure/B14787971.png)

![2-[1-(1-Phenylethylamino)ethyl]phenol;hydrochloride](/img/structure/B14787982.png)
![5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol;dihydrochloride](/img/structure/B14787992.png)
![(2R)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14788003.png)


